
2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol” is a chemical compound with the molecular formula C12H18O . It has a molecular weight of 178.27 . It is a secondary alcohol derivative .
Synthesis Analysis
This compound can be prepared by the reduction of 4′-methylpropiophenone . Another method involves a reaction with naphthalene and lithium in THF at -80 degrees Celsius for 4 hours, followed by another reaction in THF for 10 minutes .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18O/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11,13H,1-4H3 . This indicates that the compound has 12 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, Raney nickel and Raney cobalt catalyzed transfer hydrogenolysis of 2,2-dimethyl-1-phenyl-1-propanol has been reported .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a melting point of 159-161 degrees Celsius . The compound’s density and boiling point are not specified in the available resources.Aplicaciones Científicas De Investigación
Catalytic Activity and Synthesis
2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol has been synthesized using NiB/SiO2 amorphous alloy as a catalyst, demonstrating high catalytic activity and selectivity. The synthesis conditions are optimized to achieve a yield above 99% and a weight percent above 98% by rectification (Tang Lin-sheng, 2008).
X-ray Structures and Computational Studies
The compound has been characterized in research involving X-ray structures and computational studies of cathinones, providing insights into its molecular structure and interactions (J. Nycz, G. Małecki, Marcin Zawiazalec, T. Paździorek, 2011).
Allosteric Modulators of GABA B Receptors
In the context of GABA B receptors, derivatives of 2,2-dimethyl-1-(4-methylphenyl)propan-1-ol have been prepared and evaluated as allosteric modulators, with findings indicating varying degrees of activity based on structural modifications (D. Kerr, J. Khalafy, J. Ong, R. Prager, M. Rimaz, 2007).
Contact Allergen Studies
Studies have identified Majantol® (2,2‐dimethyl‐3‐(3‐methylphenyl)propan‐1‐ol) as a contact allergen in humans, suggesting the need for further investigation into its properties and potential impurities (A. Schnuch, B. P. Müller, J. Geier, 2017).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
This compound is also studied in the synthesis of beta-adrenoceptor blocking agents, examining its role in influencing affinity and selectivity for beta-adrenoceptors (W. Rzeszotarski, R. Gibson, W. Eckelman, R. Reba, 1979).
Stereochemistry in Synthesis
Research on the stereochemistry of Mannich bases has explored the stereospecific synthesis and absolute configuration of diastereoisomeric compounds related to 2,2-dimethyl-1-(4-methylphenyl)propan-1-ol, contributing to a better understanding of their stereochemical properties (L. Angiolini, P. Bizzarri, M. Tramontini, 1969).
Microwave-Mediated Catalysis
The compound has been used in microwave-mediated catalysis, specifically in the ruthenium-catalyzed asymmetric hydrogen transfer, demonstrating its potential in organic synthesis (S. Lutsenko, C. Moberg, 2001).
Structure-Activity Relationship in Cancer Therapeutics
It's also involved in the study of structure-activity relationships of analogs as inhibitors in the HIF-1 pathway, showing potential applications in cancer therapeutics (J. Mun, A. Jabbar, N. Devi, Yuan Liu, Erwin G. Van Meir, M. Goodman, 2012).
Influence on Food Efficiency in Rats
The compound has been investigated for its influence on food efficiency in rats, contributing to understanding its potential metabolic effects (Ho Rs, Aranda Cg, 1979).
Safety and Hazards
The compound is associated with several safety precautions. For instance, it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition sources. It should be handled under inert gas and protected from moisture . If swallowed or inhaled, immediate medical attention is required .
Propiedades
IUPAC Name |
2,2-dimethyl-1-(4-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMLKFCCZQQKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)
![N-[4-(2-pyrimidinyloxy)phenyl]methanesulfonamide](/img/structure/B2537006.png)
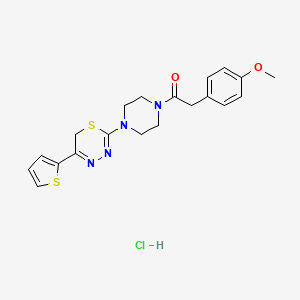
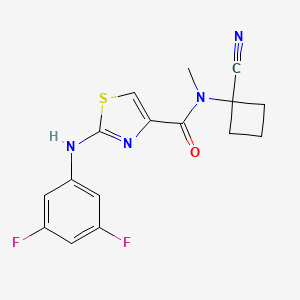
![Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxopyridazin-4-yl]benzoate](/img/structure/B2537013.png)

![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2537016.png)
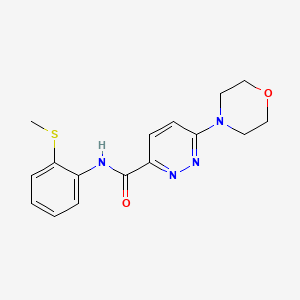
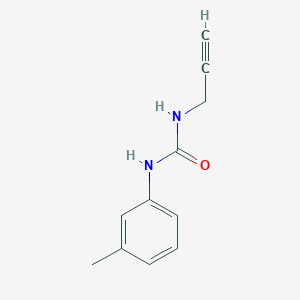
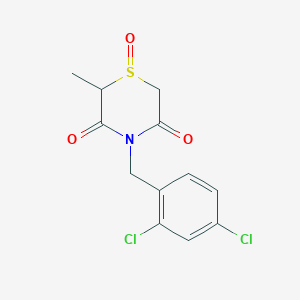
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537024.png)
![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)
![N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2537027.png)
![5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2537028.png)